molecular formula C8H11NO2 B14144844 5-Amino-2-ethoxyphenol CAS No. 55274-57-2

5-Amino-2-ethoxyphenol

Cat. No.: B14144844
CAS No.: 55274-57-2
M. Wt: 153.18 g/mol
InChI Key: KCLGEGXLEVIQOV-UHFFFAOYSA-N
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Description

Properties

CAS No.

55274-57-2

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5-amino-2-ethoxyphenol

InChI

InChI=1S/C8H11NO2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,10H,2,9H2,1H3

InChI Key

KCLGEGXLEVIQOV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-ethoxyphenol can be achieved through several methods. One common approach involves the nitration of 2-ethoxyphenol to form 5-nitro-2-ethoxyphenol, followed by reduction to yield the desired aminophenol. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is often used for reduction.

    Substitution: Reagents such as halogens (e.g., bromine) or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

5-Amino-2-ethoxyphenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in biochemical assays and as a building block for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-ethoxyphenol involves its interaction with various molecular targets and pathways. The amino group and phenol ring can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions. These interactions can influence the compound’s reactivity and its effects on biological systems. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

5-[(2-Hydroxyethyl)amino]-2-methylphenol (CAS 55302-96-0)

  • Molecular formula: C₉H₁₃NO₂
  • Substituents: Position 2: Methyl (-CH₃) Position 5: (2-Hydroxyethyl)amino (-NHCH₂CH₂OH)
  • Applications: Not explicitly stated, but hydroxyethylamino groups are common in dye intermediates and pharmaceutical synthesis .

5-Amino-2-(1,3-benzoxazol-2-yl)phenol (CAS 88877-61-6)

  • Molecular formula : C₁₃H₉N₂O₂
  • Substituents: Position 2: Benzoxazolyl (heterocyclic group) Position 5: Amino (-NH₂)
  • Applications : Benzoxazole derivatives are widely used in optoelectronics and medicinal chemistry due to their fluorescence and bioactive properties .

5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol (CAS 355391-80-9)

  • Molecular formula : C₁₅H₁₃N₂O₂
  • Substituents: Position 2: 5-Ethyl-benzoxazolyl Position 5: Amino (-NH₂)
  • Safety : Classified under GHS Revision 8, requiring precautions for inhalation and skin contact .

5-Amino-2,4-dimethylacetanilide (CAS 53780-33-9)

  • Molecular formula : C₁₀H₁₄N₂O
  • Substituents :
    • Positions 2 and 4: Methyl (-CH₃)
    • Position 5: Acetanilide (-NHCOCH₃)
  • Physical properties : Density = 1.132 g/cm³. Used in custom synthesis for agrochemicals or pharmaceuticals .

5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol (CAS 313645-14-6)

  • Molecular formula : C₁₄H₁₂N₂O₂
  • Substituents: Position 2: 6-Methyl-benzoxazolyl Position 5: Amino (-NH₂)
  • Applications : Marketed as a pharmaceutical intermediate, highlighting its role in drug development .

(S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol (CAS 203207-17-4)

  • Molecular formula: C₉H₁₃NO₂
  • Substituents: Position 2: Methyl (-CH₃) Position 5: Chiral 1-amino-2-hydroxyethyl group
  • Applications : Used in asymmetric synthesis for bioactive molecules .

5-Amino-2-methyl-4-nitrophenol (CAS 37066-92-5)

  • Molecular formula : C₇H₈N₂O₃
  • Substituents: Position 2: Methyl (-CH₃) Position 4: Nitro (-NO₂) Position 5: Amino (-NH₂)
  • Research use : Solubility data (10 mM in DMSO) and storage at 2–8°C indicate its role in biochemical assays .

2-Amino-5-ethylphenol hydrochloride

  • Molecular formula: C₈H₁₂ClNO
  • Substituents: Position 2: Amino (-NH₂) Position 5: Ethyl (-CH₂CH₃)
  • Properties : Hydrochloride salt form enhances stability for industrial applications .

Comparative Analysis

Substituent Effects on Reactivity and Stability

  • Electron-withdrawing groups (e.g., nitro, benzoxazolyl):
    • Nitro groups (Compound 1.7) reduce electron density on the aromatic ring, directing electrophilic substitution reactions .
    • Benzoxazolyl groups (Compounds 1.2, 1.3, 1.5) introduce rigidity and π-conjugation, useful in materials science .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Notable Properties
5-Amino-2,4-dimethylacetanilide 178.23 Acetanilide, methyl High density (1.132 g/cm³)
5-Amino-2-methyl-4-nitrophenol 168.15 Nitro, amino Soluble in DMSO for assays
2-Amino-5-ethylphenol HCl 185.64 Ethyl, hydrochloride Salt form improves stability

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